![molecular formula C16H14O4S2 B14175544 4,5-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol CAS No. 923267-47-4](/img/structure/B14175544.png)
4,5-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol is an organic compound characterized by the presence of two furan-2-ylmethylsulfanyl groups attached to a benzene-1,2-diol core. This compound is notable for its unique structure, which combines the properties of furan and benzene rings, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol typically involves the reaction of furan-2-ylmethylsulfanyl groups with a benzene-1,2-diol precursor. One common method involves the use of sulfur-containing reagents to introduce the sulfanyl groups onto the benzene ring. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4,5-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl groups to thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound .
Scientific Research Applications
4,5-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,5-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl groups can interact with biological molecules, leading to various biochemical effects. These interactions may involve the modulation of enzyme activity, disruption of microbial cell walls, or scavenging of free radicals .
Comparison with Similar Compounds
Similar Compounds
4,5-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,3-diol: Similar structure but with different positioning of the hydroxyl groups.
4,5-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,4-diol: Another isomer with hydroxyl groups in different positions.
4,5-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-dimethanol: Contains methanol groups instead of hydroxyl groups.
Uniqueness
4,5-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
923267-47-4 |
|---|---|
Molecular Formula |
C16H14O4S2 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
4,5-bis(furan-2-ylmethylsulfanyl)benzene-1,2-diol |
InChI |
InChI=1S/C16H14O4S2/c17-13-7-15(21-9-11-3-1-5-19-11)16(8-14(13)18)22-10-12-4-2-6-20-12/h1-8,17-18H,9-10H2 |
InChI Key |
PIWJKSRAPBHVMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CSC2=C(C=C(C(=C2)O)O)SCC3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


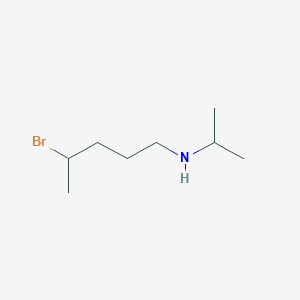
![2(1H)-Pyridinone,5-(difluoromethyl)-1-[(1S)-1-(4-fluorophenyl)ethyl]-3-[[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]amino]-](/img/structure/B14175490.png)
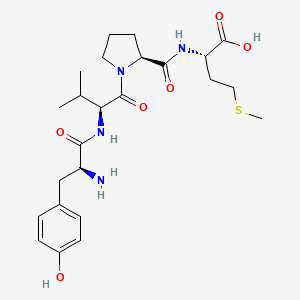
![9-Bromobenzo[h]isoquinoline-5-carbonitrile](/img/structure/B14175512.png)
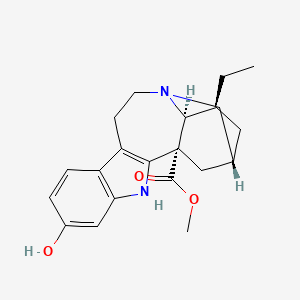
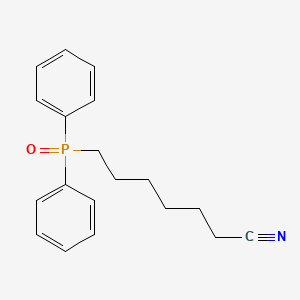
![2-Methyl-5-[(tribenzylstannyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B14175539.png)
![2-Thiophen-2-yl-5-[13-(5-thiophen-2-ylthiophen-2-yl)pentacen-6-yl]thiophene](/img/structure/B14175546.png)
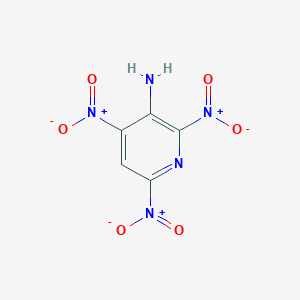
![2-{[2-(Thiophen-2-yl)-1,3-thiazol-4-yl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B14175551.png)

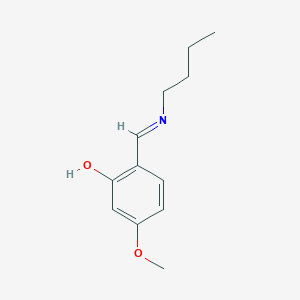
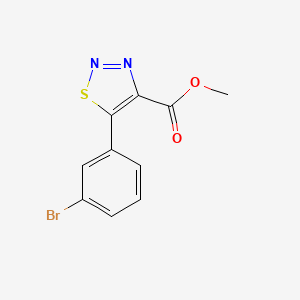
![Benzenamine, 3-[2-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]ethynyl]-](/img/structure/B14175565.png)
